(S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol is a chemical compound with the molecular formula C6H8N4O and a CAS number of 1190392-80-3. This compound is characterized by its unique pyrrolo[1,2-b][1,2,4]triazole structure, which contributes to its potential biological activities. It is primarily studied for its applications in medicinal chemistry and materials science.
This compound is classified under the category of heterocyclic compounds due to its complex ring structure. It is synthesized from various precursors through chemical reactions involving hydrazine derivatives and aldehydes or ketones. Its structural uniqueness makes it a subject of interest in both organic chemistry and pharmacology.
The synthesis of (S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol typically involves several key steps:
The reaction conditions are optimized to ensure high yield and purity. This often involves controlling temperature and pressure in automated reactors or continuous flow systems. The synthesis can be adapted for large-scale industrial production while maintaining consistent quality .
The molecular structure of (S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol consists of a fused pyrrole and triazole ring system with a hydroxymethyl group (-CH2OH) at the 5-position of the triazole ring. The stereochemistry at the 5-position contributes to its biological activity.
(S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol can participate in various chemical reactions:
These reactions can be performed under mild conditions to preserve the integrity of the compound's core structure while allowing for functionalization that enhances its biological activity.
The mechanism of action for (S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol involves interaction with specific biological targets within cells:
(S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol is typically characterized by:
Key chemical properties include:
(S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol has several applications in scientific research:
The strategic development of the pyrrolo[1,2-b][1,2,4]triazole scaffold emerged from efforts to overcome species-specific limitations in necroptosis inhibitors. Early triazole-based RIPK1 inhibitors like compound 6 exhibited potent activity in human cellular assays (HT29 IC₅₀ < 100 nM) but negligible efficacy in murine models (0% recovery at 1 μM). This disparity stemmed from reduced flexibility in the allosteric pocket residues of murine RIPK1 (mRIPK1) compared to the human ortholog (hRIPK1) [1]. To address this, researchers integrated structural features from the dual-species inhibitor GSK'547—specifically its 5-phenyl-4,5-dihydro-1H-pyrazol-1-yl moiety—into the triazole framework. The cyclization strategy fused the pyrrolidine and triazole rings, yielding compound 7 as the prototype derivative. This hybrid structure demonstrated 81.2% recovery in human I2.1 cells and 86.6% recovery in murine Hepa1-6 cells at 1 μM, confirming enhanced cross-species compatibility [1] [4].
Systematic structure-activity relationship (SAR) studies focused on optimizing substituent effects on the pyrrolo-triazole core to maximize binding within the RIPK1 allosteric pocket. Initial modifications at the R₃-position (Table 1) revealed that phenyl ring substituents—fluorine at ortho (8), meta (9), or para (10) positions—reduced anti-necroptotic activity. Conversely, cycloalkyl groups (cyclopropyl 11, cyclobutyl 12) maintained efficacy, indicating hydrophobic interactions dominate over π-stacking in the binding pocket [1]. Trans-configuration fluoro-substituted derivatives (e.g., 13) showed superior activity (98.9% recovery in I2.1 cells) compared to cis-analogs (14, 80.6% recovery), underscoring stereochemical sensitivity. Molecular docking confirmed that the (S)-enantiomer of the methanol derivative adopted a conformation that formed critical hydrogen bonds with Asp161 and water-mediated contacts with Ile90 in the RIPK1 allosteric site, rationalizing its selection for further development [1] [7].
Table 1: Anti-necroptotic Activity of Key Pyrrolo-Triazole Derivatives
Compound | R₃ Group | I2.1 Recovery (%) | Hepa1-6 Recovery (%) |
---|---|---|---|
7 | Phenyl | 81.2 | 86.6 |
8 | 2-Fluorophenyl | 62.7 | Not determined |
9 | 3-Fluorophenyl | 58.1 | Not determined |
10 | 4-Fluorophenyl | 60.1 | Not determined |
11 | Cyclopropyl | 61.2 | Not determined |
12 | Cyclobutyl | 73.2 | Not determined |
13 | trans-Fluorocyclohexyl | 98.9 | 41.3 |
Synthesis of advanced intermediates relied on sequential palladium-catalyzed transformations. The Miyaura borylation (Figure 1) utilized bis(pinacolato)diboron (B₂pin₂) with aryl halides under Pd(0) catalysis to generate boronate esters (S3a-c). Critical to success was the use of KOAc or KOPh bases, which facilitated transmetalation by forming reactive (acetato)palladium(II) complexes while minimizing protodeboronation [5] [9]. Subsequent Suzuki-Miyaura couplings employed (2-aminopyridin-4-yl)boronic acid with brominated pyrrolo-triazole precursors (S8a-e) under Pd(PPh₃)₂Cl₂ catalysis (0.3–1 mol% loading). Key innovations included:
Table 2: Key Parameters for Borylation and Coupling Reactions
Step | Catalyst System | Base/Solvent | Temperature | Yield (%) |
---|---|---|---|---|
Miyaura Borylation | PdCl₂(PPh₃)₂, KOPh | Toluene | 80°C | 85–92 |
Suzuki Coupling | Pd(dppf)Cl₂, PPh₃ | EtOH/n-BuOH | 90°C | 86–90 |
Figure 1: Key Synthetic Route
Phenolic S1a-c ↓ Methyl 4-bromobutanoate Esters S2a-c ↓ MethylMgBr (Grignard) Intermediates S3a-c ↓ Miyaura Borylation → Suzuki Coupling Amines S5a-g/S9a-e ↓ Acid Condensation Target Compounds 7–28
The chiral hydroxymethyl moiety in the target compound introduced significant purification challenges due to in situ artifact formation. Racemization occurred under acidic conditions during ester hydrolysis or silica gel chromatography, with the (R)-enantiomer displaying 10-fold lower RIPK1 binding affinity [6]. Mitigation strategies included:
Table 3: Stereochemical Integrity Maintenance Strategies
Challenge | Artifact Formed | Mitigation Approach | Outcome |
---|---|---|---|
Acid-catalyzed racemization | (R)-Enantiomer | Chiral HPLC separation | >99% ee |
Solvent impurities | Methyl ester derivatives | Azeotropic drying with toluene | <0.5% side products |
Metal leaching | Pd-catalyzed oxidation | Silica-thiol scavengers | Pd < 40 ppm |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4